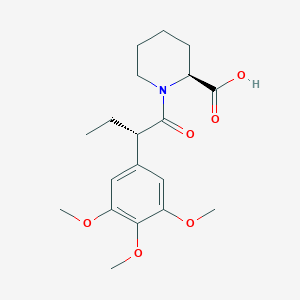

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLGUZZUFDIKSY-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Introduction

This compound is recognized as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its molecular structure is characterized by two chiral centers, demanding a stereocontrolled approach to its synthesis. This guide provides a comprehensive overview of a robust and logical synthetic pathway, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

The synthetic strategy is built upon a convergent approach, involving the independent preparation of two key chiral building blocks: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and (S)-piperidine-2-carboxylic acid (L-pipecolic acid). These intermediates are subsequently coupled to form the final product. This retrosynthetic analysis is illustrated below.

Figure 1. Retrosynthetic pathway.

Part 1: Synthesis of Key Intermediate (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid

The synthesis of this chiral arylalkanoic acid is most pragmatically achieved through the chemical resolution of its racemic precursor.[3][4] While asymmetric synthesis routes exist, resolution is often preferred for its scalability and robustness.[5][]

Synthesis of Racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid

The synthesis begins with the creation of the racemic core structure. A common method involves the alkylation of a phenylacetonitrile derivative, followed by hydrolysis.

-

Step A: Alkylation. 3,4,5-Trimethoxyphenylacetonitrile is deprotonated at the benzylic position using a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as THF or diethyl ether. The resulting carbanion is then alkylated with an ethylating agent, typically ethyl bromide or ethyl iodide, to introduce the ethyl group.

-

Step B: Hydrolysis. The resulting 2-(3,4,5-trimethoxyphenyl)butanenitrile is then subjected to harsh hydrolytic conditions. This is typically achieved by heating under reflux with a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic medium. This process converts the nitrile functional group into a carboxylic acid, yielding the racemic product.

Figure 2. Racemic acid synthesis workflow.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a powerful technique for separating enantiomers from a racemic mixture.[3] It relies on the reaction of the racemate with a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][]

-

Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) and treated with a stoichiometric amount of an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine or brucine. This reaction forms a pair of diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base).

-

Fractional Crystallization: Due to their different crystal lattice energies and solubilities, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or slow evaporation of the solvent. The less soluble salt is isolated by filtration.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., dilute HCl) to break the ionic bond. This protonates the carboxylate, liberating the desired (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid, which can be extracted into an organic solvent. The chiral resolving agent remains in the aqueous phase as its hydrochloride salt and can often be recovered.

| Parameter | Description |

| Racemic Substrate | 2-(3,4,5-trimethoxyphenyl)butanoic acid |

| Resolving Agent | (R)-(+)-α-phenylethylamine (or other chiral amine) |

| Solvent System | Ethanol/Water or Methanol |

| Key Principle | Differential solubility of diastereomeric salts |

| Expected Outcome | Isolation of the less soluble salt, leading to enantiomerically enriched (S)-acid |

Table 1. Key Parameters for Chiral Resolution.

Part 2: Synthesis of Key Intermediate (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid)

L-Pipecolic acid is a non-proteinogenic amino acid found in various natural products.[7] Its synthesis is well-established, often starting from the readily available proteinogenic amino acid, L-lysine, which provides the necessary carbon skeleton and the correct stereochemistry at the α-carbon.[8][9]

The synthesis involves the selective modification of the ε-amino group of L-lysine, followed by an intramolecular cyclization.

-

Step A: Diazotization of the α-Amino Group. The α-amino group of L-lysine is selectively converted into a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium (e.g., HBr).

-

Step B: Intramolecular Substitution. The ε-amino group then acts as an intramolecular nucleophile, displacing the diazonium group (as N₂) and forming the six-membered piperidine ring. This reaction typically proceeds with retention of configuration at the α-carbon.

-

Step C: Halogen Displacement (if necessary). Depending on the acid used in Step A, a halo-substituted intermediate may form. This is typically removed via reduction, for example, using catalytic hydrogenation (H₂ over Pd/C), to yield L-pipecolic acid.

Figure 3. L-Pipecolic acid synthesis workflow.

Part 3: Final Amide Coupling

The final step is the formation of an amide bond between the carboxylic acid group of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and the secondary amine of L-pipecolic acid. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[10] A variety of modern coupling reagents are available to achieve this transformation with high efficiency and minimal side reactions.[11][12]

-

Activation of the Carboxylic Acid: The (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)). A coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is added, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt can trap this intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization.[10]

-

Nucleophilic Attack: L-pipecolic acid (often as its methyl or ethyl ester to prevent self-polymerization, followed by a final deprotection step) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added to the solution. The secondary amine of the piperidine ring attacks the activated carbonyl carbon.

-

Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the urea byproduct and other water-soluble reagents. The final product is then purified, typically by column chromatography, to yield this compound.

Figure 4. Amide coupling mechanism.

| Reagent | Function |

| EDC | Carbodiimide coupling agent, activates the carboxylic acid. |

| HOBt | Additive to suppress racemization and improve efficiency. |

| DIPEA | Non-nucleophilic base to neutralize acids and facilitate reaction. |

| Solvent | Aprotic (DCM, DMF) |

Table 2. Common Reagents for Amide Coupling.

Experimental Protocols

Protocol 1: Chiral Resolution of 2-(3,4,5-trimethoxyphenyl)butanoic acid

-

Dissolve racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) in ethanol (10 volumes) at 60-70 °C.

-

In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in ethanol (2 volumes).

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C for 4-6 hours to induce crystallization.

-

Collect the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration and wash with cold ethanol.

-

To liberate the free acid, suspend the salt in water and add 2M HCl until the pH is ~1-2.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

-

Determine enantiomeric excess (ee%) via chiral HPLC analysis.

Protocol 2: Amide Coupling

-

To a stirred solution of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (15 volumes) at 0 °C, add EDC hydrochloride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

-

For the final acid, dissolve the purified ester in a THF/water mixture, add LiOH (2.0 eq), and stir until hydrolysis is complete. Acidify with HCl and extract the product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Chiral_resolution [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. A Novel Synthesis of L-Pipecolic Acid | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. growingscience.com [growingscience.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the pharmaceutical intermediate, (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid. While this compound is primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its intrinsic properties is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of known characteristics and detailed, field-proven methodologies for the experimental determination of key physicochemical parameters. The protocols described herein are designed to be self-validating, promoting scientific integrity and reproducibility.

Introduction

This compound is a chiral organic molecule featuring a piperidine-2-carboxylic acid moiety acylated with a substituted butanoyl group. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets.[1] The physicochemical properties of a drug intermediate like this are critical as they can influence not only the synthesis and purification of the final API but also its ultimate solid-state form, stability, and bioavailability.[2][3][4][5][6]

This guide will delve into the structural and physicochemical aspects of this compound, providing a framework for its comprehensive characterization. We will explore its identity, solid-state properties, solubility, lipophilicity, and stability, offering detailed experimental protocols for their determination.

Compound Identity and Structure

A foundational aspect of any physicochemical characterization is the unambiguous confirmation of the compound's identity and structure.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 195202-09-6 | [7][8][9][10][11] |

| Molecular Formula | C₁₉H₂₇NO₆ | [9][11][12][13][14][15] |

| Molecular Weight | 365.43 g/mol | [7][8][9][11][12][13][14][15] |

| Appearance | White to off-white solid | [11][13] |

The stereochemistry, denoted by "(S)" at both chiral centers, is a critical feature of this molecule and should be confirmed using appropriate analytical techniques, such as chiral chromatography or polarimetry, alongside standard structural elucidation methods like NMR and mass spectrometry. A certificate of analysis from a commercial supplier indicated a purity of 98.46% by LCMS, with ¹H NMR and LCMS data consistent with the proposed structure.[11][13]

Solid-State Properties

The solid-state form of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. Characterizing the solid state is therefore a crucial step in drug development.

Melting Point

The melting point is a fundamental thermal property that provides an indication of purity.[16] Pure crystalline compounds typically exhibit a sharp melting range.[1]

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted technique for determining the melting range of a solid.[1][16][17]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, tapping gently to create a packed column of 2.5-3.5 mm.[1][17]

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Initial Determination (Rapid Scan): Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination (Slow Scan): Allow the apparatus to cool. Insert a new capillary and heat to a temperature approximately 5°C below the estimated melting point.[17] Then, reduce the heating rate to 1-2°C per minute.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has transformed into a liquid (clear point). This range is the melting point of the substance.[17]

Crystallinity and Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on a drug's properties.[18][19] X-ray Powder Diffraction (XRPD) is the gold standard for identifying the crystalline or amorphous nature of a sample and for detecting different polymorphic forms.[10][12][18][19]

Experimental Protocol: X-ray Powder Diffraction (XRPD) Analysis

Step-by-Step Methodology:

-

Sample Preparation: Gently grind the solid sample to a fine powder to minimize preferred orientation effects.

-

Sample Mounting: Place the powdered sample onto the sample holder of the diffractometer.

-

Data Acquisition: Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for organic molecules is 2° to 40° 2θ.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline solid. Sharp peaks indicate a crystalline material, while a broad halo suggests an amorphous nature. Different polymorphs will produce distinct diffraction patterns.[19]

Caption: Workflow for Solid-State Characterization by XRPD.

Solubility

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[20] It is essential to determine the solubility in various aqueous media.

Aqueous Solubility

The equilibrium solubility, particularly in buffers at physiological pH values, is a key parameter. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its ability to achieve a true thermodynamic equilibrium.[21]

Experimental Protocol: Equilibrium Shake-Flask Solubility

Step-by-Step Methodology:

-

Preparation of Media: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[20]

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][20]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

-

Solid-State Analysis: It is good practice to analyze the remaining solid by XRPD to check for any polymorphic transformations during the experiment.

Solubility in Organic Solvents

Information on solubility in organic solvents is valuable for synthesis and purification processes. A commercial supplier indicates high solubility in Dimethyl Sulfoxide (DMSO) at 250 mg/mL, requiring ultrasonic assistance.[12][14][15][22]

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional and most reliable method for determining LogP.[2][4][5]

Caption: Shake-Flask Method for LogP/LogD Determination.

Step-by-Step Methodology:

-

Solvent Preparation: Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). The two phases should be pre-saturated with each other by mixing and allowing them to separate overnight.

-

Compound Addition: Prepare a stock solution of the compound in one of the phases and add it to a vial containing both phases.

-

Equilibration: Shake the vial for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this value.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For this compound, the carboxylic acid group is the primary ionizable center. The pKa influences solubility, lipophilicity, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of acidic and basic compounds.[23]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

Chemical Stability

Assessing the intrinsic chemical stability of a drug intermediate is crucial for defining storage conditions and understanding potential degradation pathways. Stress testing, as outlined in the ICH Q1A guidelines, is the standard approach.[7][9][11][24][25]

Experimental Protocol: Forced Degradation (Stress Testing)

Step-by-Step Methodology:

-

Exposure to Stress Conditions: Subject the solid compound or a solution of the compound to various stress conditions, including:

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 60°C).[11]

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.[7][11][25]

-

-

Time Points: Sample the stressed solutions or solids at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Evaluation: Quantify the amount of parent compound remaining and identify any major degradation products, which helps in elucidating degradation pathways.

Conclusion

The physicochemical properties of this compound are fundamental to its successful application as a pharmaceutical intermediate. This guide has provided a structured approach to understanding and determining these critical parameters. By employing the detailed methodologies for characterizing its solid-state properties, solubility, lipophilicity, ionization constant, and chemical stability, researchers and drug development professionals can ensure the quality and consistency of this intermediate, ultimately contributing to the development of safe and effective medicines. The principles and protocols outlined herein serve as a robust framework for the comprehensive physicochemical profiling of this and other novel chemical entities.

References

- 1. Melting Point Test - CD Formulation [formulationbio.com]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. database.ich.org [database.ich.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. lqa.com [lqa.com]

- 11. fdm-makers.com [fdm-makers.com]

- 12. m.youtube.com [m.youtube.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. nano-lab.com.tr [nano-lab.com.tr]

- 17. thinksrs.com [thinksrs.com]

- 18. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 23. oecd.org [oecd.org]

- 24. ikev.org [ikev.org]

- 25. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

CAS Number: 195202-09-6

A Keystone Intermediate in the Synthesis of Advanced Targeted Protein Degraders

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, a chiral molecule of significant interest in contemporary drug discovery and development. While primarily recognized as a crucial intermediate in the synthesis of sophisticated chemical probes and potential therapeutics, its intrinsic structural features warrant a detailed examination. This document will delve into the synthesis, chemical properties, and, most notably, its pivotal role in the construction of degradation tag (dTAG) molecules, specifically dTAG-7. The guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the rapidly evolving area of targeted protein degradation.

Introduction: The Emergence of a Key Synthetic Building Block

This compound, with the Chemical Abstracts Service (CAS) number 195202-09-6, is a complex organic molecule that has gained prominence as a high-value intermediate.[1][2] Its molecular structure, featuring a substituted phenylbutanoic acid moiety linked to a piperidine-2-carboxylic acid scaffold, provides a unique combination of steric and electronic properties. This makes it an ideal component in the modular synthesis of larger, biologically active compounds.

The primary significance of this molecule lies in its application as a precursor to dTAG-7, a heterobifunctional degrader used in the innovative dTAG system for targeted protein degradation.[3] This technology allows for the rapid, selective, and reversible degradation of specific proteins of interest, offering a powerful tool for target validation and the development of novel therapeutic strategies, particularly in oncology.[4][5]

This guide will provide a detailed exploration of the synthesis of this key intermediate, including protocols for its constituent chiral precursors. Furthermore, it will elucidate the mechanism of the dTAG system to provide a clear context for the end-application of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 195202-09-6 | [6] |

| Molecular Formula | C₁₉H₂₇NO₆ | [2] |

| Molecular Weight | 365.43 g/mol | [2] |

| Appearance | White to off-white solid | [6] |

| Purity (typical) | ≥98% (LCMS) | [6] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The overall synthetic strategy involves the preparation of two key chiral building blocks, followed by their coupling via an amide bond formation.

Diagram of the Overall Synthetic Strategy:

Caption: Overall synthetic workflow for the target compound.

Synthesis of Precursor A: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid

The enantioselective synthesis of 2-arylbutanoic acids is a well-established field in organic chemistry. While a specific protocol for this exact molecule is not widely published, a representative synthesis can be proposed based on known methodologies, such as asymmetric hydrogenation or palladium-catalyzed arylation.[7][8]

Representative Experimental Protocol (Asymmetric Arylation Approach):

-

Preparation of the Starting Material: Begin with a suitable butanoic acid derivative, for example, a protected β-keto ester.

-

Asymmetric Arylation: Employ a palladium catalyst with a chiral ligand (e.g., a BINAP derivative) to catalyze the enantioselective arylation of the enolate of the butanoic acid derivative with a 3,4,5-trimethoxyphenyl halide or triflate.

-

Deprotection and Hydrolysis: Subsequent deprotection of the ester and any other protecting groups under appropriate acidic or basic conditions will yield the desired (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid.

-

Purification: The final product is purified by column chromatography or recrystallization to achieve high enantiomeric excess and chemical purity.

Characterization Data for (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid:

-

Molecular Formula: C₁₃H₁₈O₅[9]

-

Molecular Weight: 254.28 g/mol [9]

-

Appearance: Solid[10]

-

Purity: ≥97%[9]

-

Boiling Point: 378.9 °C at 760 mmHg[10]

Synthesis of Precursor B: (S)-piperidine-2-carboxylic acid (L-Pipecolic Acid)

L-Pipecolic acid is a non-proteinogenic amino acid that can be synthesized from the readily available L-lysine through several methods, including enzymatic conversion and chemical synthesis.[1][11]

Experimental Protocol (Enzymatic Conversion from L-Lysine):

This method utilizes the enzyme lysine cyclodeaminase (LCD) to catalyze the conversion of L-lysine to L-pipecolic acid.[12]

-

Enzyme Preparation: Recombinant lysine cyclodeaminase from a suitable microorganism (e.g., Streptomyces pristinaespiralis) is expressed in a host organism like E. coli and purified.[1]

-

Biotransformation: L-lysine is dissolved in a suitable buffer (e.g., 200 mM PIPES buffer, pH 7.0).[12]

-

Enzymatic Reaction: The purified lysine cyclodeaminase is added to the L-lysine solution. The reaction is incubated at an optimal temperature (e.g., 60°C) for a sufficient duration to achieve high conversion.[12]

-

Product Isolation and Purification: After the reaction, the enzyme is removed (e.g., by heat denaturation and centrifugation). The supernatant containing L-pipecolic acid is then purified using techniques such as ion-exchange chromatography.

Characterization Data for (S)-piperidine-2-carboxylic acid:

-

Molecular Formula: C₆H₁₁NO₂[13]

-

Molecular Weight: 129.16 g/mol [14]

-

Appearance: White crystalline powder[13]

-

Melting Point: 272 °C[13]

-

¹H NMR and ¹³C NMR: Spectral data are available in public databases such as PubChem.[13][14]

Amide Coupling to Form the Final Product

The final step in the synthesis is the formation of an amide bond between the carboxylic acid group of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and the secondary amine of (S)-piperidine-2-carboxylic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol (EDC/HOBt Coupling):

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Addition of Coupling Agent: Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Amine: Add a solution of (S)-piperidine-2-carboxylic acid (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product is purified by flash column chromatography on silica gel to yield this compound.

Characterization of the Final Product:

A certificate of analysis for this compound confirms its identity with the expected molecular formula and shows consistency with its structure via ¹H NMR and LCMS.[6]

Application in Targeted Protein Degradation: The dTAG System

The primary utility of this compound is as a key building block in the synthesis of dTAG-7.[3] The dTAG system is a powerful chemical biology tool for inducing the rapid and selective degradation of a target protein.

Mechanism of Action of the dTAG System

The dTAG system relies on three components:

-

A Target Protein of Interest (POI): Genetically tagged with a mutant FKBP12 (FKBP12F36V) protein.

-

The dTAG Molecule (e.g., dTAG-7): A heterobifunctional molecule that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase.

-

The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.

The dTAG molecule acts as a molecular bridge, bringing the tagged protein of interest into close proximity with an E3 ligase, such as Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Diagram of the dTAG System Mechanism:

Caption: Mechanism of targeted protein degradation by the dTAG system.

Role of the Topic Compound in dTAG-7

The full chemical name of dTAG-7 is (1R)-3-(3,4-Dimethoxyphenyl)-1-(2-((19-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-2,18-dioxo-7,10,13-trioxa-3,17-diazanonadecyl)oxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate. This name explicitly reveals that our topic compound is esterified to form a part of the ligand that binds to the FKBP12F36V tag. The trimethoxyphenyl group and the chiral centers of the butanoyl and piperidine moieties are critical for the specific and high-affinity binding to the engineered FKBP12 protein.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule at the forefront of chemical biology and drug discovery. Its synthesis, while challenging due to the presence of multiple stereocenters, is achievable through established synthetic methodologies. Its crucial role in the construction of dTAG-7 underscores the importance of such complex chiral building blocks in the development of next-generation chemical probes and therapeutics. As the field of targeted protein degradation continues to expand, the demand for and scientific interest in this and related molecules are set to grow, paving the way for new discoveries in basic research and the treatment of human diseases.

References

- 1. Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. (S)-1-S)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid | Vivo Biosciences [vivobiotech.com]

- 5. Frontiers | Acute Pharmacologic Degradation of a Stable Antigen Enhances Its Direct Presentation on MHC Class I Molecules [frontiersin.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals [organic-chemistry.org]

- 9. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid , 97% , 195202-08-5 - CookeChem [cookechem.com]

- 10. (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 195202-08-5 [sigmaaldrich.com]

- 11. Sciencemadness Discussion Board - The cyclisation of l-lysine to pipecolic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

A Prospective Analysis for the Development of Novel Therapeutic Agents

Authored by: Senior Application Scientist

Abstract

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is identified as a drug intermediate, suggesting its utility as a foundational scaffold for the synthesis of diverse, biologically active compounds. This technical guide presents a comprehensive, prospective framework for the design, synthesis, and biological evaluation of its structural analogs. Capitalizing on the well-documented pharmacological profiles of its constituent moieties—the 3,4,5-trimethoxyphenyl (TMP) group, a known pharmacophore for tubulin inhibition, and the piperidine-2-carboxylic acid core, a privileged structure in medicinal chemistry—we delineate a strategic approach to developing novel therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and a rationale for a systematic exploration of this chemical space.

Introduction: Deconstructing the Core Scaffold

The parent molecule, this compound, presents a compelling starting point for a drug discovery program. Its chemical architecture combines two key pharmacophoric elements:

-

The 3,4,5-Trimethoxyphenyl (TMP) Moiety: This group is a hallmark of numerous potent tubulin polymerization inhibitors, including combretastatin A-4.[1][2] By interacting with the colchicine-binding site on β-tubulin, TMP-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3] The TMP moiety's prevalence in anticancer agents makes it a prime focus for analog development.[4]

-

The (S)-Piperidine-2-carboxylic Acid Scaffold: This chiral heterocyclic system is a versatile building block found in a wide array of bioactive molecules, including kinase inhibitors and compounds targeting the central nervous system.[5][6] Its rigid, non-planar structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. The carboxylic acid group provides a handle for further derivatization and can participate in key hydrogen bonding interactions within a receptor's active site.

Given that the specific biological target of the parent compound is not yet elucidated in publicly available literature, a logical first step in a drug discovery campaign is to hypothesize its activity based on these well-characterized substructures. This guide will therefore focus on two primary, plausible therapeutic areas: anticancer agents targeting tubulin polymerization and kinase inhibitors .

Strategic Design of Structural Analogs

A systematic exploration of the chemical space around the parent scaffold is essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Our proposed analog design strategy is trifurcated, focusing on modifications to the three principal components of the molecule.

Modification of the 3,4,5-Trimethoxyphenyl (TMP) Ring

The TMP ring is critical for the bioactivity of many tubulin inhibitors.[7] Structure-activity relationship (SAR) studies of related compounds have shown that modifications to this ring can modulate potency and selectivity.[1]

-

Bioisosteric Replacement of Methoxy Groups: Substitution of one or more methoxy groups with other electron-donating or -withdrawing groups (e.g., hydroxyl, fluoro, chloro, trifluoromethyl) can fine-tune the electronic properties of the ring and its interaction with the target protein.

-

Ring System Scaffolding: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, pyrimidine, thiophene) while retaining the trimethoxy substitution pattern can explore new binding interactions and improve physicochemical properties.[3]

Alterations to the Butanoyl Linker

The butanoyl linker connects the TMP pharmacophore to the piperidine core. Its length, rigidity, and stereochemistry are likely to be important for optimal positioning of the key moieties.

-

Varying Linker Length: Synthesis of analogs with shorter (ethanoyl, propanoyl) or longer (pentanoyl) linkers will probe the optimal distance between the TMP and piperidine rings.

-

Introducing Rigidity: Incorporation of double or triple bonds within the linker can restrict conformational flexibility, potentially locking the molecule into a more bioactive conformation.

-

Stereochemical Inversion: Synthesis of diastereomers with (R)-2-(3,4,5-trimethoxyphenyl)butanoyl moieties will establish the importance of the (S)-configuration for biological activity.

Derivatization of the Piperidine-2-carboxylic Acid Moiety

The piperidine-2-carboxylic acid unit offers numerous opportunities for modification to enhance target engagement and modulate pharmacokinetic properties.

-

Amide and Ester Formation: Conversion of the carboxylic acid to a variety of amides and esters can explore new hydrogen bonding interactions and improve cell permeability.

-

Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides can improve metabolic stability and oral bioavailability.[8][9]

-

Scaffold Hopping: More drastic modifications, such as replacing the piperidine ring with other heterocyclic systems (e.g., pyrrolidine, morpholine, azetidine), can lead to the discovery of novel chemical scaffolds with improved drug-like properties.[10][11]

Synthetic Strategies and Protocols

The synthesis of the proposed analogs will rely on established methodologies in organic chemistry. The key synthetic challenge lies in the stereocontrolled formation of the chiral centers.

General Synthetic Workflow

A generalized synthetic pathway for the creation of the proposed analogs is depicted below. This workflow allows for a divergent approach, where a common intermediate can be used to generate a library of final compounds.

Caption: Generalized synthetic workflow for analog generation.

Protocol: Synthesis of Chiral N-Acylpiperidine-2-carboxylic Acids

This protocol details a standard procedure for the amide coupling reaction, a pivotal step in the synthesis of the target analogs.[12]

Objective: To synthesize this compound methyl ester.

Materials:

-

(S)-Piperidine-2-carboxylic acid methyl ester hydrochloride

-

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Biological Evaluation: A Hierarchical Screening Cascade

A tiered screening approach will be employed to efficiently identify the most promising analogs for further development. This cascade will begin with broad primary assays and progress to more specific secondary and cellular assays for the most active compounds.

Caption: Hierarchical screening cascade for biological evaluation.

Primary Screening

-

In Vitro Tubulin Polymerization Assay: This assay will be the primary screen for identifying compounds that inhibit microtubule formation.[13] It is a direct measure of the desired mechanism of action for potential anticancer agents.

-

Kinase Inhibition Panel: A broad panel of kinases implicated in cancer will be used to identify any off-target effects or to discover novel kinase inhibitors.[14]

Secondary Screening: Potency and Selectivity

For compounds showing significant activity in the primary screens, dose-response curves will be generated to determine their half-maximal inhibitory concentration (IC50) against purified tubulin or specific kinases. This will allow for the ranking of compounds based on their potency.

Tertiary Screening: Cellular Activity

The most potent and selective compounds will be advanced to cell-based assays to assess their effects in a more biologically relevant context.

-

Cytotoxicity Assays: The antiproliferative activity of the analogs will be determined in a panel of human cancer cell lines using assays such as the MTT or SRB assay.[15][16]

-

Cell Cycle Analysis: Flow cytometry will be used to determine if the cytotoxic effects are mediated by cell cycle arrest, particularly at the G2/M phase, which is characteristic of tubulin inhibitors.[17][18]

-

Apoptosis Assays: To confirm that the compounds induce programmed cell death, apoptosis will be quantified using methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry.[19][20]

Detailed Experimental Protocols

Objective: To determine the effect of test compounds on the polymerization of purified tubulin.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole (positive control for polymerization inhibition)

-

Test compounds dissolved in DMSO

-

96-well, black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Add 5 µL of 10x test compound, positive controls, or vehicle control (DMSO) to the appropriate wells of a pre-warmed (37°C) 96-well plate.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure fluorescence intensity every minute for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization in the presence of test compounds are compared to the vehicle control.

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To measure the cytotoxic or cytostatic activity of test compounds on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Representative Data for Tubulin Polymerization Inhibition and Cytotoxicity

| Compound ID | Modification | Tubulin IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |

| Parent | - | >50 | >50 | >50 |

| Analog 1A | 4-Fluoro on TMP | 2.5 | 0.8 | 1.2 |

| Analog 2B | Propanoyl linker | 15.2 | 8.9 | 10.5 |

| Analog 3C | Methyl amide | 5.8 | 2.1 | 3.4 |

Data are hypothetical and for illustrative purposes only.

Conclusion

The scaffold of this compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase-mediated diseases. The strategic approach outlined in this guide, encompassing rational analog design, efficient synthetic methodologies, and a hierarchical biological evaluation cascade, provides a robust framework for a comprehensive drug discovery program. By systematically exploring the structure-activity relationships of this compound class, it is anticipated that novel clinical candidates with enhanced potency, selectivity, and drug-like properties can be identified.

References

- 1. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological characterization of selective LIMK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Scaffold hopping in drug development ppt | PPTX [slideshare.net]

- 11. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

Whitepaper: The Diverse Biological Activities of Piperidine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The piperidine-2-carboxylic acid, or pipecolic acid, scaffold is a privileged structure in medicinal chemistry, serving as a foundational component in a multitude of natural products and synthetic pharmaceuticals.[1][2] As a cyclic amino acid derived from L-lysine, it provides a rigid, chiral framework that is amenable to diverse chemical modifications, leading to derivatives with a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, moving beyond a simple catalog of activities to offer insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will delve into their significant roles as neuromodulators, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists, their broad utility as enzyme inhibitors for various therapeutic targets, and their potential as antimicrobial and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both authoritative grounding in the subject and practical, field-proven experimental protocols to guide future discovery efforts.

Chapter 1: The Piperidine-2-Carboxylic Acid Scaffold: A Cornerstone of Medicinal Chemistry

Piperidine-2-carboxylic acid, often referred to as pipecolic acid, is a non-proteinogenic α-amino acid that serves as a higher homologous ring of proline.[1] Its structure, a six-membered nitrogen-containing heterocycle with a carboxylic acid at the C2 position, imparts a unique combination of structural rigidity and chemical functionality.[3] This scaffold is not merely a synthetic curiosity; it is a product of lysine metabolism in mammals and is implicated in various physiological processes within the central nervous system (CNS).[4][5]

The significance of the piperidine ring in drug design is well-established. Its saturated, non-aromatic nature often improves the solubility and metabolic stability of drug candidates compared to their aromatic counterparts.[6] The chiral center at the C2 position allows for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects. The nitrogen atom can be readily functionalized, and the carboxylic acid provides a key interaction point for hydrogen bonding or salt bridge formation with protein targets, making the scaffold a versatile starting point for library synthesis and lead optimization.[2][7] Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its immense value to the industry.[2]

Chapter 2: Neuromodulatory Activity: Potent and Selective NMDA Receptor Antagonism

One of the most extensively studied applications of piperidine-2-carboxylic acid derivatives is in the modulation of excitatory neurotransmission, specifically through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of NMDA receptors is a key pathological mechanism in a range of neurological disorders, including epilepsy, stroke-induced neuronal damage, and neurodegenerative diseases like Alzheimer's.[9] Consequently, antagonists of this receptor are of significant therapeutic interest.

Mechanism of Action and Therapeutic Potential

Piperidine-2-carboxylic acid derivatives have been designed to act as potent and selective competitive antagonists at the glutamate binding site of the NMDA receptor. By mimicking the structure of glutamate, these compounds can occupy the receptor's active site without triggering the channel opening, thereby preventing the excessive influx of Ca²⁺ that leads to excitotoxicity and neuronal cell death.[8][9]

For instance, a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids were developed as highly potent and selective NMDA antagonists.[9] The tetrazole moiety serves as a bioisostere for the distal carboxylic acid of glutamate, a common strategy in NMDA antagonist design. A key advantage identified in these compounds was a shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be beneficial for treating acute conditions like stroke by allowing for better dosage control.[9] The stereochemistry is critical for activity; for the potent antagonist LY233053, it was determined that the biological activity resides exclusively with the (-)-2R,4S-isomer.[10]

Caption: Mechanism of competitive NMDA receptor antagonism.

Quantitative Analysis of NMDA Receptor Antagonists

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ) in radioligand binding assays and their half-maximal effective concentration (ED₅₀) in in vivo models.

| Compound ID | Target/Assay | Potency | Reference |

| 15 (LY233053) | [³H]CGS-19755 Binding | IC₅₀ = 107 ± 7 nM | [9] |

| 15 (LY233053) | Cortical-wedge (vs. NMDA) | IC₅₀ = 4.2 ± 0.4 µM | [9] |

| (-)-1 (LY235723) | [³H]CGS 19755 Binding | IC₅₀ = 67 ± 6 nM | [10] |

| (-)-1 (LY235723) | Cortical slice (vs. NMDA) | IC₅₀ = 1.9 ± 0.24 µM | [10] |

| Compound 1 | NMDA Receptor Binding | Kᵢ = 74 nM | [11] |

| Compound 2 (ketone) | NMDA Receptor Binding | Kᵢ = 64 nM | [11] |

| Racemate of 1 | Analgesia (mouse hot-plate, i.t.) | ED₅₀ = 0.53 nmol | [11] |

| Racemate of 2 | Analgesia (mouse hot-plate, i.t.) | ED₅₀ = 0.51 nmol | [11] |

Chapter 3: Enzyme Inhibition: A Versatile Mechanism of Action

The structural features of piperidine-2-carboxylic acid make it an excellent scaffold for designing inhibitors against a wide array of enzymes. The carboxylic acid can mimic a substrate's carboxylate group to interact with catalytic residues in an active site, while the piperidine ring serves as a rigid core for orienting other pharmacophoric elements.

-

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Its inhibition is a therapeutic strategy for inflammatory and cardiovascular diseases.[12] Novel piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as sEH inhibitors, with one lead compound showing an IC₅₀ of 1.75 µM.[12]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease therapy. Piperazine-2-carboxylic acid derivatives, structurally related to the piperidine core, have been developed as potent cholinesterase inhibitors. One hydroxamic acid derivative demonstrated extraordinary potency against BChE with a Kᵢ of 1.6 nM, significantly superior to the reference drug donepezil.[13]

-

Antimycobacterial Activity via MenA Inhibition: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a crucial enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Piperidine derivatives have been explored as MenA inhibitors, representing a promising strategy for developing new anti-TB drugs.[14]

-

Other Enzyme Targets: The versatility of this scaffold extends to other enzyme families. Derivatives have shown inhibitory activity against α-amylase and carboxypeptidase A, and various pyridine carboxylic acid derivatives (a related scaffold) have been patented as inhibitors of histone demethylases like KDM5B and KDM4A.[15][16]

| Enzyme Target | Lead Compound Class | Potency | Therapeutic Area | Reference |

| Soluble Epoxide Hydrolase (sEH) | Chromone-2-amide piperidine | IC₅₀ = 1.75 µM | Anti-inflammatory | [12] |

| Butyrylcholinesterase (BChE) | Piperazinyl-2-hydroxamic acid | Kᵢ = 1.6 ± 0.08 nM | Alzheimer's Disease | [13] |

| Acetylcholinesterase (AChE) | Piperazinyl-2-carboxylic acid | Kᵢ = 10.18 ± 1.00 µM | Alzheimer's Disease | [13] |

| KDM5B Histone Demethylase | Pyridine-2-carboxylic acid | IC₅₀ < 1.0 µM | Oncology | [16] |

| MenA (M. tuberculosis) | Piperidine derivatives | GIC₅₀ (Mtb growth) ~1-200 µM | Tuberculosis | [14] |

Chapter 4: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The piperidine nucleus is a common feature in many natural and synthetic compounds with antibacterial and antifungal properties.[6][17][18]

Derivatives of piperidine-2-carboxylic acid have been synthesized and evaluated against a panel of pathogenic bacteria. For example, a series of N-(o-nitrophenyl)pipecolinic acids showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than the standard drug nalidixic acid against strains like Enterococcus faecalis and Escherichia coli.[19] The antimicrobial activity is often assessed using the disc diffusion method for initial screening, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[6][19]

Summary of Antimicrobial Activity

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| N-(o-nitrophenyl)pipecolinic acids | E. faecalis, M. smegmatis, E. coli | MIC = 15.6 µg/mL (for best compounds) | [19] |

| Cinnamic acid ester of piperidine | S. aureus, E. coli | Active (Zone of Inhibition data) | [6] |

| Various piperidine derivatives | B. subtilus, E. coli, S. aureus | MIC = 0.75 - 1.5 mg/mL | [18] |

Chapter 5: Anti-Inflammatory Activity via Adhesion Molecule Inhibition

Beyond direct enzyme inhibition, piperidine-2-carboxylic acid derivatives can exert anti-inflammatory effects through other mechanisms. A notable example is the inhibition of the upregulation of intercellular adhesion molecule-1 (ICAM-1).[20] ICAM-1 is a protein expressed on the surface of endothelial cells that facilitates the migration of leukocytes from the bloodstream into tissues during an inflammatory response.

Novel derivatives of 10H-pyrazino[2,3-b][4][9]benzothiazine containing a piperidine carboxylic acid moiety were shown to be potent inhibitors of this process. One compound, ER-49890, demonstrated potent oral activity in animal models of inflammation, including reducing neutrophil migration and showing therapeutic effects in a rat model of collagen-induced arthritis.[20] This mechanism represents a promising avenue for the development of novel oral anti-inflammatory drugs.

Chapter 6: Experimental Protocols for Activity Assessment

To ensure scientific integrity and reproducibility, standardized and well-validated protocols are essential. This section provides step-by-step methodologies for key assays discussed in this guide.

Protocol 6.1: In Vitro NMDA Receptor Antagonist Assay (Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Causality: This competitive binding assay is a primary in vitro screening method. A compound's ability to displace a high-affinity radioligand (like [³H]CGS-19755) from the receptor is directly proportional to its own binding affinity. It is a robust, high-throughput method to establish on-target activity before proceeding to more complex functional or in vivo assays.[9][10]

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Assay: In a 96-well plate, add in order: assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fixed concentration of radioligand (e.g., 2-5 nM [³H]CGS-19755), a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M), and the prepared membrane protein (e.g., 100-200 µg).

-

Nonspecific Binding: Prepare parallel wells containing a high concentration of a known non-labeled antagonist (e.g., 10 µM CGS-19755) to determine nonspecific binding.

-

Incubation: Incubate the plates at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract nonspecific binding from all values. Calculate the percentage of specific binding at each test compound concentration. Plot the percentage of specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.

Protocol 6.2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible growth of a bacterium.

Causality: This assay provides a quantitative measure of a compound's bacteriostatic or bactericidal potential. It is the gold-standard method for assessing antimicrobial potency and is critical for comparing the efficacy of different compounds and guiding dose selection for further studies.[19]

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a sterile 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth) to all wells. Add a volume of the compound stock to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Culture the target bacterium overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL), typically verified by spectrophotometry.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control well (bacteria and medium, no compound) to confirm bacterial viability and a negative control well (medium only) to ensure sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (i.e., no turbidity) is observed.

Chapter 7: Conclusion and Future Directions

The piperidine-2-carboxylic acid scaffold has unequivocally demonstrated its value in modern drug discovery. Its derivatives have yielded potent and selective modulators of critical biological targets, from CNS receptors to essential microbial enzymes. The research highlighted in this guide showcases a remarkable breadth of activity, including NMDA receptor antagonism for neurological disorders, multi-target enzyme inhibition for inflammatory and neurodegenerative diseases, and direct antimicrobial action.

The future of research in this area remains vibrant. Key opportunities include:

-

Multi-Target Ligands: Designing single molecules that can hit multiple targets, such as a compound with both cholinesterase inhibitory and NMDA antagonistic properties for Alzheimer's disease.[13]

-

Improving Pharmacokinetics: While the piperidine ring often confers favorable properties, further optimization of absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for translating potent compounds into viable drugs.

-

Exploring New Biological Space: The application of this scaffold to novel targets, particularly in areas like oncology and virology, remains relatively underexplored.

By leveraging the established chemical versatility of the piperidine-2-carboxylic acid core and employing the robust experimental methodologies outlined herein, the scientific community is well-positioned to continue developing innovative therapeutics based on this exceptional scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 8. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 9. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. academicjournals.org [academicjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico First-Pass Characterization of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid: A Technical Guide for Early-Phase Drug Discovery

Preamble: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] The molecule at the center of this guide, (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, is documented primarily as a drug intermediate used in the synthesis of other active compounds.[3][4][5] This ambiguity regarding its intrinsic biological activity and drug-like potential makes it a perfect candidate for a comprehensive in silico evaluation.

This guide eschews a rigid, templated approach. Instead, it presents a logical, cascading workflow designed to build a foundational understanding of a novel chemical entity from the ground up, using freely available computational tools. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causal reasoning behind each step—why a specific simulation is chosen, what the resulting data signifies, and how it informs the next decision in the drug discovery pipeline. We will proceed from broad, structure-based predictions of physicochemical properties to more complex, dynamic simulations of its interaction with a plausible biological target. Each protocol is designed to be a self-validating system, providing researchers with a robust framework for early-stage compound assessment.

Section 1: Foundational Analysis: Physicochemical and Druglikeness Profiling

Expertise & Experience: Before any complex simulations are undertaken, we must first understand the fundamental characteristics of the molecule. Its structure dictates its properties, which in turn govern its potential as a drug. The most widely accepted initial filter is the set of rules proposed by Lipinski, often called the "Rule of Five," which assesses the oral bioavailability of a compound.[1] By calculating properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, we can make a preliminary assessment of its "druglikeness."

Protocol 1.1: Druglikeness and Property Prediction using SwissADME

SwissADME is a robust, open-access web tool that provides a comprehensive profile of a molecule's physicochemical properties, pharmacokinetics, and druglikeness.[6]

Step-by-Step Methodology:

-

Obtain SMILES String: Convert the chemical name "this compound" into its SMILES (Simplified Molecular Input Line Entry System) representation. A chemical drawing tool or online converter can be used. The SMILES string is: CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O.

-

Access SwissADME: Navigate to the SwissADME web server.

-

Input Molecule: Paste the SMILES string into the input box.

-

Execute Analysis: Click the "Run" button to initiate the calculations.

-

Data Collation: Systematically collect the computed data from the results page, focusing on the parameters listed in the table below.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Conformance to Druglikeness Rules | Rationale & Significance |

| Molecular Formula | C19H27NO6 | N/A | Basic structural information. |

| Molecular Weight | 365.43 g/mol | Yes (Lipinski: <500) | Influences absorption and distribution.[1] |

| LogP (iLOGP) | 2.59 | Yes (Lipinski: ≤5) | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | 1 | Yes (Lipinski: ≤5) | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 7 | Yes (Lipinski: ≤10) | Influences solubility and binding interactions. |

| Topological Polar Surface Area (TPSA) | 94.39 Ų | Good (<140 Ų) | Predicts cell permeability; crucial for oral bioavailability. |

| Number of Rotatable Bonds | 8 | Good (≤10) | Indicates molecular flexibility, which can impact binding. |